Boc-amcp-OH

Descripción general

Descripción

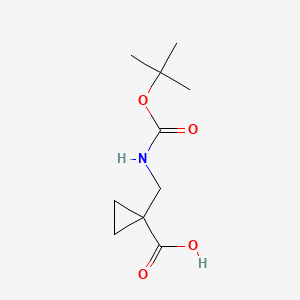

1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid: , commonly known as Boc-amcp-OH, is a compound used in organic synthesis. It is a derivative of cyclopropane carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and other organic reactions where protection of the amino group is necessary.

Aplicaciones Científicas De Investigación

Boc-amcp-OH has several applications in scientific research, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the reaction.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: this compound is used in the study of enzyme mechanisms and protein interactions, where it acts as a substrate or inhibitor.

Mecanismo De Acción

Target of Action

Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .

Mode of Action

The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Biochemical Pathways

This compound is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .

Pharmacokinetics

The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .

Result of Action

The primary molecular effect of this compound is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .

Action Environment

Environmental factors such as pH and temperature significantly influence the efficacy and stability of this compound. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .

By understanding these aspects of this compound, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-amcp-OH typically involves the protection of the amino group in cyclopropane carboxylic acid derivatives. The most common method is the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is stable towards most nucleophiles and bases .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the use of di-tert-butyl dicarbonate and a suitable base, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Boc-amcp-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Substitution Reactions: Reagents like di-tert-butyl dicarbonate, sodium hydroxide, and triethylamine are commonly used.

Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and methanol are used to remove the Boc group.

Major Products Formed:

Substitution Reactions: The major products are derivatives of cyclopropane carboxylic acid with different protecting groups.

Deprotection Reactions: The major product is the free amino derivative of cyclopropane carboxylic acid.

Comparación Con Compuestos Similares

- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid

- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid

- 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid

Uniqueness: Boc-amcp-OH is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it an ideal protecting group for amino groups in peptide synthesis and other organic reactions .

Actividad Biológica

Introduction

Boc-amcp-OH, also known as Boc-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, is a compound of interest in biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group. The chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN₁O₃

- Molecular Weight : 285.75 g/mol

- IUPAC Name : (2S)-2-(4-chlorophenyl)-1-(tert-butoxycarbonyl)amino-3-methylbutan-1-ol

This compound exhibits various biological activities primarily through its interactions with specific biological targets. The compound has been studied for its effects on enzyme inhibition, receptor modulation, and cellular signaling pathways.

Key Biological Activities:

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that it affects the activity of serine proteases, which play critical roles in various physiological processes.

- Antimicrobial Properties : Preliminary findings suggest that this compound possesses antimicrobial activity against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.

- Receptor Modulation : this compound has been identified as a modulator of G-protein coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.

Data Table: Biological Activities of this compound

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | Inhibition | |

| Antimicrobial | Bacterial Cell Membranes | Disruption | |

| Receptor Modulation | GPCRs | Signal modulation |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on serine proteases, researchers reported a significant reduction in enzyme activity at concentrations above 50 µM. The study utilized various assays to quantify the inhibition and determined that this compound acts as a competitive inhibitor.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 3: GPCR Modulation

Research focused on the modulation of GPCRs by this compound revealed that it enhances the signaling pathways associated with certain receptors, leading to increased intracellular calcium levels. This effect was observed in human embryonic kidney (HEK293) cells expressing specific GPCRs.

Propiedades

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPTVCJIZPFGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679785 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204376-48-7 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.